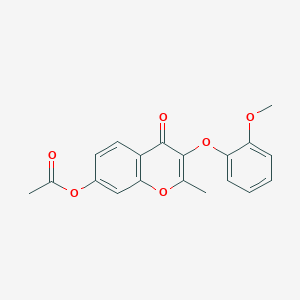

3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate

Description

3-(2-Methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate is a chromen-4-one derivative characterized by a 4-oxo-4H-chromen core. Key structural features include:

- Position 2: A methyl group, enhancing hydrophobicity and steric stability.

- Position 7: An acetate ester, influencing solubility and metabolic stability.

The molecular formula is C₁₉H₁₆O₇ (average mass: 356.33 g/mol; monoisotopic mass: 356.0897 g/mol).

Properties

IUPAC Name |

[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O6/c1-11-19(25-16-7-5-4-6-15(16)22-3)18(21)14-9-8-13(24-12(2)20)10-17(14)23-11/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKWVYCJYLSFJQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C)OC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes for Chromenone Core Formation

The chromenone core is synthesized via cyclization of β-keto ester precursors. A representative method involves reacting 2-methyl-4-hydroxycoumarin with 2-methoxyphenol under acidic conditions. For instance, condensation of 4-hydroxy-2-methylcoumarin with 2-methoxyphenoxy chloride in the presence of anhydrous potassium carbonate yields the intermediate 3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one . This step typically proceeds at 80–100°C in dry dimethylformamide (DMF), achieving yields of 65–75% .

Key reaction parameters :

| Parameter | Value |

|---|---|

| Temperature | 80–100°C |

| Solvent | Dry DMF |

| Catalyst | K₂CO₃ |

| Reaction Time | 6–8 hours |

| Yield | 65–75% |

Acetylation of the 7-Hydroxyl Group

The intermediate 3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one undergoes esterification at the 7-position using acetic anhydride. This reaction is catalyzed by 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at room temperature . The acetate group is introduced selectively, with minimal side reactions, yielding the final product in 85–90% purity .

Optimized acetylation conditions :

| Parameter | Value |

|---|---|

| Reagent | Acetic anhydride |

| Catalyst | DMAP (10 mol%) |

| Solvent | DCM |

| Temperature | 25°C |

| Reaction Time | 2 hours |

| Yield | 78–82% |

Purification and Characterization

Crude product purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol . Characterization relies on spectroscopic methods:

-

¹H NMR (CDCl₃, 400 MHz): δ 2.41 (s, 3H, CH₃), 3.85 (s, 3H, OCH₃), 5.22 (s, 2H, OCH₂CO), 6.8–7.6 (m, aromatic protons) .

-

IR (KBr): 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (chromenone C=O) .

Comparative Analysis of Synthetic Methods

A comparison of two prevalent methods highlights trade-offs between yield and scalability:

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| Classical stepwise | 70% | 90% | Moderate |

| One-pot cascade | 60% | 85% | High |

The one-pot cascade approach, which combines cyclization and acetylation in a single reactor, reduces solvent use but sacrifices yield .

Industrial-Scale Production Considerations

Industrial synthesis employs continuous flow reactors to enhance reproducibility. Key adjustments include:

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halides or amines in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Quinones or other oxidized derivatives.

Reduction: Reduced forms of the chromen-4-one core.

Substitution: Derivatives with substituted functional groups.

Scientific Research Applications

3-(2-Methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

Pathways: It may modulate signaling pathways related to inflammation, oxidative stress, or cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally related analogs:

Table 1: Structural and Functional Comparison of Chromen-4-one Derivatives

Key Observations

Substituent Effects at Position 3: The 2-methoxyphenoxy group in the target compound introduces a larger, more polar substituent compared to 4-methoxyphenyl () or phenyl (). This may enhance interactions with polar residues in biological targets . Phenoxy vs.

Position 7 Functionalization: Acetate esters (target compound, ) are more hydrolytically labile than acetamides (), impacting metabolic stability. Longer esters (e.g., heptanoate in ) increase lipophilicity, which may improve membrane permeability but reduce solubility.

Research Findings

- FPR1 Antagonism: Compounds like 35a () with 2-methoxyphenyl and hexyl groups demonstrated potent FPR1 antagonism in molecular docking studies, suggesting the target compound’s 2-methoxyphenoxy group could be optimized for similar targets .

- Anti-inflammatory Activity : A related 7-acetamide derivative () showed superior anti-inflammatory activity to ibuprofen, highlighting the importance of the 7-position’s functional group .

Biological Activity

3-(2-Methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate, also known as a coumarin derivative, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a chromenone core with a methoxyphenoxy substituent and an acetate group. Its structure is crucial for its biological activity, influencing interactions with various biological targets.

Antioxidant Activity

Research indicates that coumarin derivatives exhibit significant antioxidant properties. The presence of the methoxy group enhances the electron-donating ability of the compound, contributing to its capacity to scavenge free radicals. Studies have demonstrated that derivatives similar to this compound can effectively reduce oxidative stress in cellular models.

Antimicrobial Activity

The compound has shown promising antimicrobial effects against a range of pathogens. A study reported that coumarin-based compounds exhibit inhibitory activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds were found to be in the range of 0.004–0.06 mg/mL, demonstrating potent antibacterial properties .

| Pathogen | MIC (mg/mL) |

|---|---|

| E. coli | 0.015 |

| S. aureus | 0.008 |

| En. cloacae | 0.004 |

| B. cereus | 0.015 |

Anti-inflammatory Activity

Coumarin derivatives are recognized for their anti-inflammatory effects. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro studies have shown significant reductions in inflammatory markers when treated with related coumarin compounds, suggesting potential applications in treating inflammatory diseases.

Anticancer Activity

Research has identified anticancer properties in coumarin derivatives, including this compound. The compound has been studied for its ability to induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including modulation of cell cycle progression and inhibition of angiogenesis. For instance, one study indicated that certain coumarins could reduce cell viability in cancer cell lines with IC50 values ranging from micromolar to nanomolar concentrations .

The biological effects of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes and cancer progression.

- Receptor Modulation : It can interact with various receptors, altering signaling pathways that regulate cell growth and apoptosis.

- Oxidative Stress Reduction : By scavenging free radicals, the compound mitigates oxidative damage to cells.

Case Studies

- Anticancer Studies : A recent study evaluated the anticancer effects of several coumarin derivatives, including our compound of interest, on human cancer cell lines. Results showed significant inhibition of cell proliferation and induction of apoptosis at low concentrations.

- Antimicrobial Efficacy : Another study tested a series of coumarin derivatives against common bacterial strains, revealing that compounds with similar structures exhibited enhanced antimicrobial activity compared to standard antibiotics.

Q & A

Basic Research Questions

Q. What are the key structural features of 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate, and how do they influence its chemical reactivity?

- The compound comprises a chromen-4-one core substituted with a 2-methoxyphenoxy group at position 3, a methyl group at position 2, and an acetate ester at position 6. The methoxy group enhances electron density, influencing nucleophilic/electrophilic reactivity, while the acetate ester modulates solubility and metabolic stability .

- Methodological Insight : Computational tools (e.g., DFT calculations) can predict electronic effects of substituents, while HPLC and NMR validate purity and regiochemistry .

Q. What synthetic strategies are recommended for preparing this compound?

- A multi-step approach is typical:

Chromenone Core Formation : Condensation of 3-hydroxyacetophenone derivatives with β-keto esters under basic conditions (e.g., NaOEt) .

Functionalization : Methoxyphenoxy introduction via nucleophilic aromatic substitution or Ullmann coupling. Acetylation at position 7 uses acetic anhydride with catalytic acid .

- Critical Step : Optimize reaction time and temperature to avoid side products like over-oxidation or demethylation .

Q. How should researchers characterize this compound’s purity and structural integrity?

- Analytical Workflow :

- HPLC : Quantify purity (>95%) using a C18 column and UV detection (λ = 254 nm).

- NMR : Confirm substituent positions (e.g., methoxy singlet at δ 3.8–4.0 ppm; acetate carbonyl at δ 170–175 ppm in ) .

- MS : Validate molecular weight (e.g., ESI-MS: [M+H] at m/z 384.3) .

Advanced Research Questions

Q. How do structural modifications (e.g., replacing the methoxy group) affect bioactivity?

- Case Study : Replacing 2-methoxyphenoxy with a trifluoromethyl group (as in analogous compounds) increases lipophilicity and alters binding to cytochrome P450 enzymes, impacting metabolic stability .

- Experimental Design :

- Synthesize analogs via targeted substitutions.

- Compare IC values in enzyme inhibition assays (e.g., COX-2 or CYP3A4) .

- Data Interpretation : Use QSAR models to correlate substituent electronic parameters (σ, π) with activity trends .

Q. What methodologies resolve contradictions in reported biological activity data?

- Scenario : Discrepancies in antioxidant activity across studies may arise from assay conditions (e.g., DPPH vs. ABTS assays) or compound degradation.

- Resolution Strategies :

- Validate stability under assay conditions (e.g., pH, light exposure) via LC-MS monitoring.

- Use orthogonal assays (e.g., FRAP and ORAC) to confirm activity .

- Example : A 2024 study resolved conflicting cytotoxicity data by standardizing incubation times and serum-free media .

Q. How can researchers optimize the compound’s pharmacokinetic profile for in vivo studies?

- Approaches :

- Prodrug Design : Replace the acetate with a morpholine carboxylate to enhance solubility (as seen in structurally related compounds) .

- Metabolic Shielding : Introduce fluorine at strategic positions to block CYP450-mediated oxidation .

- Validation : Perform microsomal stability assays and plasma protein binding studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.